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Compound of Interest

(4,5-Dimethoxypyridin-2-
Compound Name:
yl)methanol

cat. No.: B1367079

Introduction

(4,5-Dimethoxypyridin-2-yl)methanol is a substituted pyridine derivative with potential
applications in medicinal chemistry and materials science. As with any novel compound, a
thorough understanding of its structural and electronic properties is paramount for its effective
utilization. Spectroscopic analysis provides a fundamental and detailed insight into the
molecular architecture of a compound. This technical guide presents a comprehensive
overview of the key spectroscopic data for (4,5-Dimethoxypyridin-2-yl)methanol, including
Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass
Spectrometry (MS). The interpretation of this data is grounded in established principles and
supported by comparative analysis with structurally related compounds, offering researchers
and drug development professionals a reliable reference for the characterization of this
molecule.

Molecular Structure and Properties

(4,5-Dimethoxypyridin-2-yl)methanol possesses a pyridine ring substituted with two methoxy
groups at the 4- and 5-positions and a hydroxymethyl group at the 2-position.

e Chemical Formula: CsH11NO3[1]

e Molecular Weight: 169.18 g/mol [1]
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« CAS Number: 62885-49-8[1]

The presence of these functional groups dictates the molecule's chemical behavior and gives
rise to characteristic spectroscopic signatures.

Caption: Molecular structure of (4,5-Dimethoxypyridin-2-yl)methanol.

'H NMR Spectroscopy

The proton NMR spectrum of (4,5-Dimethoxypyridin-2-yl)methanol is predicted to exhibit
distinct signals corresponding to the aromatic protons, the methoxy groups, the methylene
protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts are
influenced by the electron-donating methoxy groups and the electronegativity of the nitrogen
atom in the pyridine ring.

Table 1: Predicted *H NMR Spectroscopic Data for (4,5-Dimethoxypyridin-2-yl)methanol in
CDCIs

Chemical Shift (9,

Multiplicity Integration Assignment

ppm)

~8.1 S 1H H-6

~6.8 S 1H H-3

~4.7 S 2H -CH20H

~3.9 S 3H 4-OCHs

~3.8 S 3H 5-OCHs

~2.5 brs 1H -OH

Interpretation:

o Aromatic Protons: The pyridine ring protons at positions 3 and 6 are expected to appear as
singlets due to the substitution pattern. The proton at C-6 (H-6) is adjacent to the nitrogen
atom and is therefore predicted to be the most downfield-shifted aromatic proton, appearing
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around & 8.1 ppm. The proton at C-3 (H-3) is shielded by the two adjacent methoxy groups
and is expected to appear further upfield, around & 6.8 ppm.

o Hydroxymethyl Protons: The methylene protons (-CH20H) are adjacent to the electron-
withdrawing pyridine ring and the hydroxyl group, leading to a predicted chemical shift of
around 0 4.7 ppm. This signal would likely appear as a singlet.

» Methoxy Protons: The two methoxy groups at positions 4 and 5 are expected to have slightly
different chemical environments, but their signals are predicted to be sharp singlets around &
3.8-3.9 ppm.

o Hydroxyl Proton: The hydroxyl proton (-OH) signal is typically a broad singlet and its
chemical shift can vary depending on concentration and solvent. A typical range is around o
2.5 ppm.

3C NMR Spectroscopy

The 3C NMR spectrum provides information about the carbon framework of the molecule. The
chemical shifts of the carbon atoms in the pyridine ring are influenced by the nitrogen atom and
the substituents.

Table 2: Predicted 3C NMR Spectroscopic Data for (4,5-Dimethoxypyridin-2-yl)methanol in
CDCls

Chemical Shift (6, ppm) Assighment
~160 C-2

~150 C-4

~148 C-6

~140 C-5

~108 C-3

~64 -CH20H

~56 4-OCHs

~55 5-OCHs
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Interpretation:

e Aromatic Carbons: The carbon atoms of the pyridine ring are expected to resonate in the

aromatic region. The carbon atom C-2, bonded to the hydroxymethyl group and adjacent to

the nitrogen, is predicted to be the most downfield-shifted at around & 160 ppm. The carbons

bearing the methoxy groups (C-4 and C-5) are also expected to be significantly downfield,

while C-6 will be influenced by the nitrogen atom. The C-3 carbon, shielded by the methoxy

groups, is predicted to be the most upfield of the ring carbons.

o Hydroxymethyl Carbon: The carbon of the hydroxymethyl group (-CH20H) is expected to

appear around & 64 ppm.

o Methoxy Carbons: The carbons of the two methoxy groups are predicted to resonate at

around 0 55-56 ppm.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups based on their vibrational

frequencies.

Table 3: Predicted IR Absorption Bands for (4,5-Dimethoxypyridin-2-yl)methanol

Wavenumber (cm—?) Intensity Assignment

3400-3200 Broad O-H stretch (alcohol)

3100-3000 Medium C-H stretch (aromatic)

2950-2850 Medium C-H stretch (aliphatic)

1600-1450 Strong C=(‘T énd (.2=N stretching
(pyridine ring)

1250-1200 Strong C-O stretch (aryl ether)

1050-1000 Strong C-O stretch (primary alcohol)

Interpretation:
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e O-H Stretch: A broad and strong absorption band in the region of 3400-3200 cm~1 is
characteristic of the O-H stretching vibration of the hydroxyl group, indicating intermolecular
hydrogen bonding.

o C-H Stretches: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm™1
region, while aliphatic C-H stretching from the methoxy and methylene groups will appear
between 2950 and 2850 cm~1.

e Pyridine Ring Vibrations: Strong absorptions in the 1600-1450 cm~1 region are characteristic
of the C=C and C=N stretching vibrations within the pyridine ring.

e C-O Stretches: Two distinct strong C-O stretching bands are predicted. The band around
1250-1200 cm~1 corresponds to the aryl ether C-O stretching of the methoxy groups, while
the band around 1050-1000 cm~1 is attributed to the C-O stretching of the primary alcohol.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule, which can aid in structure elucidation. For (4,5-Dimethoxypyridin-2-
yl)methanol, with a molecular weight of 169.18 g/mol , the molecular ion peak (M*) is
expected at m/z 169.

Predicted Fragmentation Pathway:
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M- H]*

m/z = 168

[M - CHs]*
m/z = 154

[(M]*
m/z = 169

[M - OCHs]*
m/z = 138

[M - CH20H]*
m/z = 138

[M - H20]*

m/z = 151

Sample Preparation
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Structural Elucidation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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